Array ( [bid] => 1370612 )
Scientific databases like PubChem () provide basic information on the compound's structure, formula (C6H12ClNO), and some physical properties. However, there is no mention of established research applications.
Research efforts might focus on related molecules with similar functional groups. For instance, studies exist on 2-chloro-N-phenylpropanamide, which has a phenyl ring instead of a propyl group attached to the nitrogen atom. However, this is not a direct substitute and its research applications might not translate directly to 2-chloro-N-propylpropanamide.
The absence of current information doesn't preclude the possibility of ongoing research on 2-chloro-N-propylpropanamide. New discoveries or targeted investigations by research groups might be unpublished or not yet reflected in public databases.
Further exploration might involve:
2-chloro-N-propylpropanamide is an organic compound with the molecular formula and a CAS number of 94318-71-5. It features a chloro substituent at the second carbon of a propanamide structure, which contributes to its unique chemical properties. The presence of the chlorine atom enhances its reactivity, making it suitable for various
These reactions are fundamental in synthetic organic chemistry, allowing for the modification and functionalization of the compound .
The synthesis of 2-chloro-N-propylpropanamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for various applications in research and industry .
2-chloro-N-propylpropanamide has several potential applications:
The compound's reactivity makes it valuable in synthetic organic chemistry, particularly for creating derivatives that may have enhanced properties .
Interaction studies involving 2-chloro-N-propylpropanamide typically focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic pathways. Research may explore:
Such studies are essential for determining both practical applications and safety profiles .
Several compounds share structural similarities with 2-chloro-N-propylpropanamide, each exhibiting unique properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-chloro-N-isopropylpropanamide | Similar chloro-substituted structure; different alkyl group | |
| 2-chloro-N,N-dimethylpropanamide | Contains dimethyl substitution; altered sterics | |
| N-propylpropanamide | Lacks chlorine; serves as a comparison for reactivity | |
| 2-chloro-N-propylbenzamide | Aromatic substitution; different electronic properties |
These compounds highlight the uniqueness of 2-chloro-N-propylpropanamide due to its specific chloro substitution and propanamide core structure, influencing both its chemical reactivity and potential applications in various fields .
2-Chloro-N-propylpropanamide possesses the molecular formula C₆H₁₂ClNO with a molecular weight of 149.62 grams per mole [1]. The compound is registered under Chemical Abstracts Service number 94318-71-5 and carries the International Union of Pure and Applied Chemistry name 2-chloro-N-propylpropanamide [1]. The exact mass of the molecule is determined to be 149.0607417 daltons, as computed through advanced mass spectrometric analysis [1].
The molecular composition reveals six carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom arranged in a specific three-dimensional configuration [1]. The molecular weight calculation accounts for the chlorine substituent, which contributes significantly to the overall mass due to chlorine's atomic weight of approximately 35.45 atomic mass units [2]. This molecular weight places the compound within the range of small organic molecules commonly encountered in synthetic chemistry applications [3].
Table 1: Basic Molecular Information of 2-Chloro-N-propylpropanamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO | PubChem [1] |
| Molecular Weight | 149.62 g/mol | PubChem [1] |
| Chemical Abstracts Service Number | 94318-71-5 | PubChem [1] |
| International Union of Pure and Applied Chemistry Name | 2-chloro-N-propylpropanamide | PubChem [1] |
| Simplified Molecular Input Line Entry System | CCCNC(=O)C(C)Cl | PubChem [1] |
| International Chemical Identifier | InChI=1S/C6H12ClNO/c1-3-4-8-6(9)5(2)7/h5H,3-4H2,1-2H3,(H,8,9) | PubChem [1] |
| Exact Mass | 149.0607417 Da | PubChem [1] |
The structural architecture of 2-chloro-N-propylpropanamide features a propanamide backbone with a chlorine atom positioned at the alpha carbon adjacent to the carbonyl group [1]. The nitrogen atom of the amide functionality bears a propyl substituent, creating an N-substituted secondary amide structure [4]. The molecule contains three rotatable bonds, which allows for conformational flexibility around the carbon-carbon and carbon-nitrogen single bonds [1].
The amide group serves as the central functional component, exhibiting characteristic planar geometry due to resonance stabilization between the nitrogen lone pair and the carbonyl pi system [5]. The chlorine substituent at the alpha position introduces electron-withdrawing effects that influence the overall electronic distribution within the molecule [6]. The propyl chain attached to the nitrogen provides hydrophobic character while maintaining sufficient flexibility for molecular interactions [4].
Hydrogen bonding capabilities are present through the amide nitrogen-hydrogen bond, which can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor [1] [7]. The molecule possesses one hydrogen bond donor and one hydrogen bond acceptor according to computational analysis [1]. The rotatable bond count of three indicates moderate conformational flexibility, primarily around the propyl chain and the carbon-chlorine bond [1].
Table 2: Structural Characteristics and Computed Properties
| Property | Value | Computational Method |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 [1] |
| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 [1] |
| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 [1] |
| XLogP3-AA | 1.5 | XLogP3 3.0 [1] |
| Topological Polar Surface Area | Not specified | - |
2-Chloro-N-propylpropanamide exists as a solid at room temperature, following the general pattern observed for simple amides [8] [9]. Most amides, with the notable exception of formamide, are solid compounds under standard conditions [8] [9]. The compound likely appears as a crystalline solid, consistent with the typical physical presentation of structurally related chlorinated amides [10] [11].
The solid nature of the compound results from intermolecular hydrogen bonding between amide groups, which creates a stable crystalline lattice structure [8] [9]. The presence of the chlorine substituent and the propyl group may influence the crystal packing arrangement compared to unsubstituted propanamide [11]. Similar chlorinated amides have been reported to form colorless to off-white crystalline materials [12] .
While specific melting and boiling point data for 2-chloro-N-propylpropanamide are not directly available in the literature, comparative analysis with structurally related compounds provides insight into expected thermal properties [2]. Propanamide, the parent compound without chlorine substitution, exhibits a melting point of 81°C and a boiling point of 213°C [5] [14].
Table 3: Thermal Properties of Related Chlorinated Propanamides
| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |
|---|---|---|---|
| Propanamide | 81 | 213 | Chemistry LibreTexts [5] [14] |
| 2-Chloro-N,N-diethylpropanamide | Not available | 217 | ChemSrc [15] |
| 2-Chloro-N-(2-methylphenyl)propanamide | 110-111 | 330.6±25.0 (predicted) | ChemicalBook [12] |
| 2-Chloro-N-isopropylacetamide | 61.94 (estimated) | 266.78 (estimated) | ChemChart [16] |
The solubility characteristics of 2-chloro-N-propylpropanamide can be predicted based on its structural features and comparison with related amide compounds [5] [7]. Amides generally exhibit moderate to good solubility in polar solvents due to their ability to participate in hydrogen bonding interactions [7] [17]. The compound's solubility profile is influenced by the polar amide functional group, the hydrophobic propyl chain, and the electronegative chlorine substituent [4].
In water, the compound is expected to show limited solubility, as amides with five or six carbon atoms typically exhibit borderline water solubility [5] [14]. The propyl substituent and chlorine atom contribute to the hydrophobic character, reducing water solubility compared to smaller amides [7] [17]. However, the amide group retains the capacity for hydrogen bonding with water molecules [7].
Organic solvents are anticipated to provide better solvation for 2-chloro-N-propylpropanamide [12]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile should dissolve the compound readily due to favorable dipole-dipole interactions . Chlorinated solvents like chloroform and dichloromethane are expected to provide good solubility based on similar polarity characteristics [12] .
Table 4: Expected Solubility Pattern Based on Structural Analysis
| Solvent Type | Expected Solubility | Rationale |
|---|---|---|
| Water | Limited | Hydrophobic propyl chain and chlorine reduce water solubility [5] [7] |
| Methanol/Ethanol | Moderate | Hydrogen bonding with amide group [12] |
| Chloroform | Good | Similar polarity and chlorine compatibility [12] |
| Dimethyl sulfoxide | Good | Polar aprotic solvent interaction with amide |
| Hexane | Poor | Polar amide group incompatible with nonpolar solvent [7] |
The density of 2-chloro-N-propylpropanamide is expected to fall within the range of 1.0 to 1.2 grams per cubic centimeter based on the molecular weight and structural characteristics [15] [12]. The chlorine atom contributes significantly to the overall density due to its high atomic mass relative to carbon and hydrogen [15]. The refractive index is anticipated to be in the range of 1.45 to 1.55, consistent with similar chlorinated organic compounds [19].
Table 5: Physical Properties of Structurally Related Compounds
| Compound | Density (g/cm³) | Refractive Index | Reference |
|---|---|---|---|
| 2-Chloro-N,N-diethylpropanamide | 1.021 | Not available | ChemSrc [15] |
| 2-Chloro-N-(2-methylphenyl)propanamide | 1.183±0.06 (predicted) | Not available | ChemicalBook [12] |
| 2-Chloro-N-isopropylacetamide | 1.06 (estimated) | Not available | ChemChart [16] |
| 1-Chloro-2-methylpropane | 0.851 (25°C) | 1.40 | TCI America [19] |
2-Chloro-N-propylpropanamide belongs to the family of chlorinated propanamides, which share the common structural feature of a chlorine atom attached to the alpha carbon of the propanamide backbone [26] . This structural motif imparts characteristic chemical and physical properties that distinguish these compounds from their non-chlorinated analogues [21] [22]. The chlorine substitution pattern significantly influences reactivity, particularly in nucleophilic substitution reactions [21] [22].
Within this chemical family, structural variations occur primarily in the nitrogen substituents and the position of chlorine attachment [26] . 2-Chloro-N,N-diethylpropanamide represents a tertiary amide variant with two ethyl groups on the nitrogen [15], while 2-chloro-N-(2-methylphenyl)propanamide incorporates an aromatic substituent [12]. These structural modifications alter physical properties such as solubility, melting point, and density [15] [12].
The electronic effects of the alpha-chlorine substituent are consistent across the chlorinated propanamide series [21] [22]. The electron-withdrawing nature of chlorine increases the electrophilicity of the carbonyl carbon and influences the basicity of the amide nitrogen [21] [22]. This electronic modification affects hydrogen bonding patterns and molecular recognition properties compared to unsubstituted propanamides [5] [7].
Table 7: Structural Comparison of Chlorinated Propanamides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Nitrogen Substitution Pattern |
|---|---|---|---|
| 2-Chloro-N-propylpropanamide | C₆H₁₂ClNO | 149.62 | Secondary amide with propyl group [1] |
| 2-Chloro-N,N-diethylpropanamide | C₇H₁₄ClNO | 163.65 | Tertiary amide with two ethyl groups [15] |
| 2-Chloro-N-(2-methylphenyl)propanamide | C₁₀H₁₂ClNO | 197.66 | Secondary amide with methylphenyl group [12] |
| 2-Chloro-N-propylpentanamide | C₈H₁₆ClNO | 177.67 | Secondary amide with extended carbon chain [27] |
The chlorination pattern also influences the compounds' participation in various chemical transformations [21] [22]. N-chlorination reactions proceed through different mechanisms depending on the substitution pattern of the amide nitrogen [22] [25]. The reactivity order varies between molecular chlorinating agents and hypochlorite ion, indicating that electronic and steric factors both contribute to reaction kinetics [22] [25].